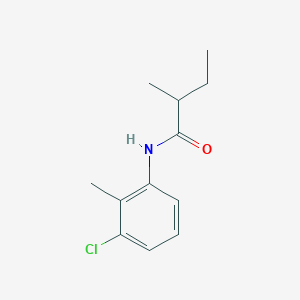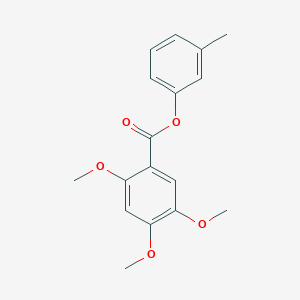
3-Methylphenyl 2,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl 2,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTB is a derivative of benzoic acid and is known for its ability to interact with various biological systems.
Wirkmechanismus
3-Methylphenyl 2,4,5-trimethoxybenzoate is known to interact with various biological systems, including the NMDA receptor. 3-Methylphenyl 2,4,5-trimethoxybenzoate acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor. This results in increased synaptic plasticity and improved learning and memory processes. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system.
Biochemical and Physiological Effects:
3-Methylphenyl 2,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methylphenyl 2,4,5-trimethoxybenzoate can enhance the activity of the NMDA receptor, which results in increased synaptic plasticity. In vivo studies have shown that 3-Methylphenyl 2,4,5-trimethoxybenzoate can improve learning and memory processes in animal models. 3-Methylphenyl 2,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which may be beneficial in the treatment of diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methylphenyl 2,4,5-trimethoxybenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system. However, 3-Methylphenyl 2,4,5-trimethoxybenzoate also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-Methylphenyl 2,4,5-trimethoxybenzoate. One area of research is the development of new drugs that target the NMDA receptor using 3-Methylphenyl 2,4,5-trimethoxybenzoate as a drug delivery system. Another area of research is the study of the antioxidant properties of 3-Methylphenyl 2,4,5-trimethoxybenzoate and its potential use in the treatment of diseases associated with oxidative stress. Additionally, the study of the stability of 3-Methylphenyl 2,4,5-trimethoxybenzoate and the development of new synthetic methods for its production are also areas of potential future research.
In conclusion, 3-Methylphenyl 2,4,5-trimethoxybenzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to interact with various biological systems, including the NMDA receptor, makes it a promising compound for the development of new drugs and drug delivery systems. While there are some limitations to its use, the study of 3-Methylphenyl 2,4,5-trimethoxybenzoate has opened up new avenues for research in neuroscience, pharmacology, and medicinal chemistry.
Synthesemethoden
The synthesis of 3-Methylphenyl 2,4,5-trimethoxybenzoate involves the reaction of 3-methylphenol with 2,4,5-trimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of 3-Methylphenyl 2,4,5-trimethoxybenzoate, which can be purified using standard techniques such as column chromatography. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential applications in various scientific research areas such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In pharmacology, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
3-Methylphenyl 2,4,5-trimethoxybenzoate |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
(3-methylphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-11-6-5-7-12(8-11)22-17(18)13-9-15(20-3)16(21-4)10-14(13)19-2/h5-10H,1-4H3 |
InChI-Schlüssel |
AFUBXQQCBYWGDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B309585.png)
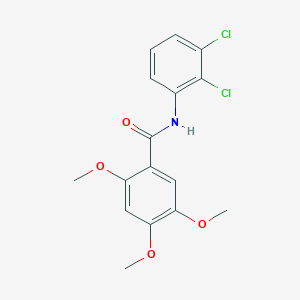
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B309589.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B309592.png)

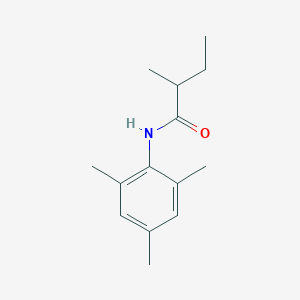
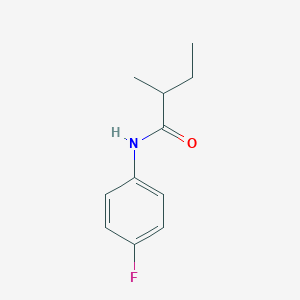
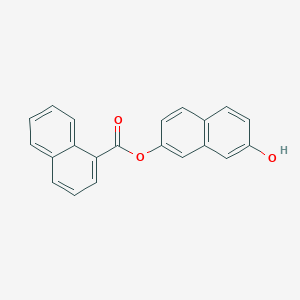
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309600.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbutanamide](/img/structure/B309601.png)

